6-Acetyl-1-methyl-2(1H)-quinolinone
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Overview
Description
6-Acetyl-1-methylquinolin-2(1H)-one: is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-1-methylquinolin-2(1H)-one can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and ketones as starting materials. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of 6-Acetyl-1-methylquinolin-2(1H)-one may involve large-scale Friedländer synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-Acetyl-1-methylquinolin-2(1H)-one can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of 6-hydroxy-1-methylquinolin-2(1H)-one.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 6-Hydroxy-1-methylquinolin-2(1H)-one.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: 6-Acetyl-1-methylquinolin-2(1H)-one is used as a building block in the synthesis of more complex quinoline derivatives
Biology: In biological research, this compound is studied for its potential antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: The compound’s pharmacological activities are of interest in medicinal chemistry. Researchers investigate its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: In the industrial sector, 6-Acetyl-1-methylquinolin-2(1H)-one is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-Acetyl-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its broad range of biological activities.
6-Methylquinoline: A derivative with a methyl group at the 6-position, similar in structure but lacking the acetyl group.
1-Methylquinolin-2(1H)-one: A compound with a similar core structure but without the acetyl group at the 6-position.
Uniqueness: 6-Acetyl-1-methylquinolin-2(1H)-one stands out due to the presence of both the acetyl and methyl groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
6-acetyl-1-methylquinolin-2-one |
InChI |
InChI=1S/C12H11NO2/c1-8(14)9-3-5-11-10(7-9)4-6-12(15)13(11)2/h3-7H,1-2H3 |
InChI Key |
IZFCZFXYGUZTEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(C(=O)C=C2)C |
Origin of Product |
United States |
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